(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazolone derivative characterized by a (4Z)-configuration at the ethylidene moiety, a 4-fluorophenyl group at position 2, a 4-methoxyphenyl group at position 5, and a morpholine-containing ethylamino substituent at position 2. The morpholine moiety is critical for modulating pharmacokinetic properties, as it improves water solubility and membrane permeability compared to simpler aliphatic amines .
Properties
Molecular Formula |
C24H27FN4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H27FN4O3/c1-17(26-11-12-28-13-15-32-16-14-28)22-23(18-3-9-21(31-2)10-4-18)27-29(24(22)30)20-7-5-19(25)6-8-20/h3-10,27H,11-16H2,1-2H3 |
InChI Key |
YOAYFBUVFPAZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of pyrazole showed selective cytotoxicity towards breast cancer cells, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of this pyrazole derivative have also been explored. Studies indicate that it exhibits activity against several bacterial strains, including resistant strains, thus highlighting its potential as a new class of antibiotics .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment, with apoptosis confirmed via flow cytometry analysis .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was tested in an animal model of arthritis. Administration resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for therapeutic use in chronic inflammatory diseases .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The 4-fluorophenyl group (present in the target compound and ) is associated with improved binding to hydrophobic enzyme pockets, commonly seen in kinase inhibitors .
- Morpholine (target compound) confers superior solubility compared to imidazole () or triazole (), which are more polar but prone to metabolic oxidation .
- Trifluoromethyl groups () increase lipophilicity and resistance to CYP450-mediated metabolism, making them favorable for CNS-targeting agents .
Synthetic Pathways :
- The target compound’s synthesis likely follows a modified Dorofeeva protocol (), involving condensation of a pyrazolone precursor with a morpholine-containing amine under acidic conditions. This method contrasts with the Suzuki coupling used in for trifluoromethyl-substituted derivatives.
Methoxy groups (target compound, ) enhance electron-donating effects, stabilizing radical intermediates in antioxidant applications .
Biological Activity
The compound (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHFNO
- IUPAC Name : (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
This structure features a pyrazole core substituted with various aromatic groups and a morpholine moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing promising inhibitory effects. The IC values were notably lower than those of standard chemotherapeutic agents, indicating higher potency .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins, leading to G2/M phase arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented:
- COX Inhibition : The compound demonstrated selective inhibition of COX-II with an IC value significantly lower than that of traditional NSAIDs like Celecoxib . This suggests that it may be a viable candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
Given the presence of the morpholine group, the compound may also exhibit neuroprotective effects:
- Neuroprotection Studies : Preliminary studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the modulation of antioxidant pathways .
Table 1: Summary of Biological Activities
| Biological Activity | Test System | IC Value | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | < 1 μM | |
| COX-II Inhibition | Enzyme assay | 0.011 μM | |
| Neuroprotection | Neuronal cell cultures | Not specified |
Recent Research Highlights
- Study on Anticancer Effects : A recent publication highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a tumor growth inhibition (TGI) of approximately 48% compared to control treatments .
- Inflammation Studies : Research indicated that compounds similar in structure exhibited significant anti-inflammatory effects, suggesting a broader therapeutic application for derivatives like this one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
